molecular formula C18H22ClN3O2 B2756437 ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate CAS No. 321848-30-0

ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate

Cat. No. B2756437
CAS RN: 321848-30-0
M. Wt: 347.84
InChI Key: HWEULVNWMJACHM-UHFFFAOYSA-N
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Description

“Ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate” is a chemical compound. It is a derivative of ethyl 4-chlorophenylacetate . The compound is used in laboratory chemicals and in the synthesis of substances .

Scientific Research Applications

Facile Synthesis and Derivative Formation

  • Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions to form novel pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines, highlighting its versatility in synthesizing polyfunctional heterocyclic compounds (Latif, Rady, & Döupp, 2003).

Heterocyclic Synthesis

  • The compound has been utilized in the synthesis of novel pyrazolo[3,4-b]pyridine products, showing its utility in preparing new N-fused heterocycle products, thus expanding the library of heterocyclic compounds with potential pharmacological applications (Ghaedi et al., 2015).

Asymmetric Transfer Hydrogenation Catalysts

  • Derivatives such as 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been synthesized and used to catalyze the transfer hydrogenation of ketones, demonstrating the compound's potential as a ligand in catalytic applications (Magubane et al., 2017).

Antimicrobial Activity

  • Synthesis of new derivatives has been explored for their antimicrobial activity, indicating the compound's role in the development of novel antibacterial agents (Asif et al., 2021).

Novel Functionalized Pyrazoles Synthesis

  • Ethyl 2-(1H-pyrazol-1-yl)acetate has been utilized in synthesizing functionalized pyrazoles with demonstrated anticancer, antiangiogenic, and antioxidant activities, underscoring its importance in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2018).

Pyrazole Derivatives as Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives have shown significant antimicrobial and anticancer activity, further highlighting the compound's relevance in the search for new pharmaceuticals (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cytotoxic Activity and S Phase Arrest in Cancer Cells

  • Extracts from endophytic fungi Aspergillus sp, containing derivatives of the compound, have shown cytotoxic activity against breast cancer cells and induced S-phase arrest, indicating its potential in cancer treatment (Astuti et al., 2016).

Safety and Hazards

The safety data sheet for ethyl (4-chlorophenyl)acetate, a related compound, indicates that it is harmful if swallowed. Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for “ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate” are not available, research into indole derivatives, which include pyrazole derivatives, suggests that these compounds have diverse biological activities and potential for new therapeutic possibilities .

properties

IUPAC Name

ethyl 2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-2-24-18(23)12-22-9-7-14(8-10-22)17-11-16(20-21-17)13-3-5-15(19)6-4-13/h3-6,11,14H,2,7-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEULVNWMJACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate

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